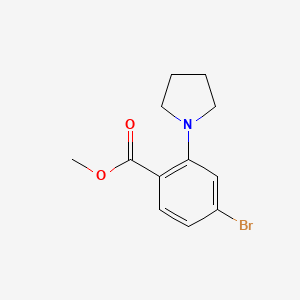

Methyl 4-bromo-2-(pyrrolidin-1-yl)benzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-bromo-2-pyrrolidin-1-ylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO2/c1-16-12(15)10-5-4-9(13)8-11(10)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLKOAZINJASHOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)Br)N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Aryl Halides in Synthetic Strategies

Aryl halides, organic compounds containing a halogen atom directly bonded to an aromatic ring, are of paramount importance in synthetic organic chemistry. The carbon-halogen bond, particularly the carbon-bromine bond in aryl bromides, serves as a key reactive site for forming new carbon-carbon and carbon-heteroatom bonds. This reactivity is most prominently harnessed in transition metal-catalyzed cross-coupling reactions. researchgate.netnih.gov

Renowned reactions such as the Suzuki-Miyaura coupling (using organoboron reagents), the Heck reaction (with alkenes), the Buchwald-Hartwig amination (with amines), and the Sonogashira coupling (with terminal alkynes) all rely heavily on aryl halides as electrophilic partners. nih.gov The presence of the bromine atom in a molecule like Methyl 4-bromo-2-(pyrrolidin-1-yl)benzoate activates the 4-position of the benzene (B151609) ring, enabling chemists to introduce a wide variety of substituents with high regioselectivity. This capability is fundamental to the modular synthesis of complex molecules, where different fragments are pieced together in a controlled manner.

Role of Pyrrolidine Moieties in Chemical Scaffolds

The pyrrolidine (B122466) ring is a privileged scaffold in chemical and pharmaceutical sciences. As a saturated nitrogen heterocycle, it imparts several beneficial properties to a molecule. Unlike flat aromatic rings, the five-membered pyrrolidine ring is non-planar, which allows for a better three-dimensional exploration of chemical space. This is a critical factor for achieving specific and high-affinity interactions with biological targets like enzymes and receptors.

The nitrogen atom within the pyrrolidine ring typically confers basicity, which can improve the aqueous solubility and pharmacokinetic profile of a drug candidate. Furthermore, the pyrrolidine moiety is a common structural feature in numerous natural products and approved pharmaceuticals, where it often plays a crucial role in the molecule's biological activity. Its incorporation into a synthetic intermediate therefore offers a proven strategy for introducing favorable drug-like properties.

Overview of Ester Functional Groups in Organic Synthesis

The ester functional group, specifically a methyl ester in this context, is a versatile and widely used functional group in organic synthesis. It is commonly employed as a protecting group for carboxylic acids, masking their acidity and allowing other parts of the molecule to be modified under conditions that would otherwise affect a free acid.

The methyl ester group is relatively stable but can be readily converted into other functional groups. For instance, it can be hydrolyzed back to the carboxylic acid under either acidic or basic conditions. It can also be converted into amides by reacting with amines, or reduced to a primary alcohol using reducing agents like lithium aluminum hydride. This reactivity makes the methyl ester a valuable handle for subsequent synthetic transformations, providing a site for further elaboration of the molecular structure.

Contextualizing Methyl 4 Bromo 2 Pyrrolidin 1 Yl Benzoate As a Key Intermediate

Precursor Synthesis and Isolation

The initial phase in the synthesis of the target compound is the preparation and purification of essential precursors. This typically involves the strategic functionalization of a commercially available starting material, such as 4-bromo-2-methylbenzoic acid, through halogenation and esterification reactions to create a suitable scaffold for the subsequent amination step.

Halogenation and Esterification Routes to Key Intermediates

A common route to a key precursor, Methyl 4-bromo-2-methylbenzoate, begins with the esterification of 4-bromo-2-methylbenzoic acid. This reaction is typically carried out in methanol (B129727) with a catalytic amount of a strong acid, such as sulfuric acid, and heated to reflux for several hours to drive the reaction to completion. google.com

Following esterification, a halogenation step is often employed to introduce a reactive site for the subsequent nucleophilic substitution. For instance, the methyl group at the 2-position of Methyl 4-bromo-2-methylbenzoate can be brominated.

Approaches to Brominated Benzoate Scaffolds (e.g., Methyl 4-bromo-2-bromomethylbenzoate)

A key brominated intermediate, Methyl 4-bromo-2-bromomethylbenzoate, is synthesized from Methyl 4-bromo-2-methylbenzoate. chemicalbook.com This transformation is a radical substitution reaction, typically carried out using N-Bromosuccinimide (NBS) as the brominating agent and a radical initiator like benzoyl peroxide (BPO). chemicalbook.com The reaction is generally performed in a non-polar solvent such as carbon tetrachloride at elevated temperatures. chemicalbook.com

A typical procedure involves stirring a mixture of Methyl 4-bromo-2-methylbenzoate, NBS, and BPO in carbon tetrachloride at approximately 85°C for a couple of hours. chemicalbook.com Upon completion, the reaction mixture is filtered and concentrated to yield the desired product, Methyl 4-bromo-2-bromomethylbenzoate, often in high yield. chemicalbook.com

Table 1: Synthesis of Methyl 4-bromo-2-bromomethylbenzoate

| Reactant 1 | Reactant 2 | Initiator | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Methyl 4-bromo-2-methylbenzoate | N-Bromosuccinimide (NBS) | Benzoyl peroxide (BPO) | Carbon tetrachloride | 85 | 2 | 97 | chemicalbook.com |

Amination Reactions for Pyrrolidine Incorporation

The introduction of the pyrrolidine ring onto the benzoate scaffold is a critical step in the synthesis of this compound. This can be achieved through several amination strategies, with the choice of method often depending on the specific precursor being used.

Nucleophilic Substitution of Halogenated Benzoates with Pyrrolidine

The direct displacement of a halogen atom on the benzene (B151609) ring by pyrrolidine is a viable method for forming the target compound. This nucleophilic aromatic substitution (SNAr) reaction is particularly effective when the halogen is activated by an electron-withdrawing group. In the context of synthesizing this compound, a precursor such as Methyl 4-bromo-2-fluorobenzoate can be used. The fluorine atom at the 2-position is a good leaving group and is activated by the adjacent ester group, facilitating its substitution by pyrrolidine. The reaction mechanism involves the initial attack of the nucleophile (pyrrolidine) on the carbon atom bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org This intermediate is stabilized by the resonance delocalization of the negative charge, particularly by the electron-withdrawing ester group. libretexts.org The subsequent departure of the fluoride (B91410) ion restores the aromaticity of the ring, yielding the final product.

Palladium-Catalyzed Amination Strategies

Palladium-catalyzed amination, specifically the Buchwald-Hartwig amination, is a powerful and versatile method for the formation of carbon-nitrogen bonds. nih.gov This reaction is particularly useful for coupling amines with aryl halides that may be less reactive towards traditional nucleophilic substitution. For the synthesis of this compound, a precursor like Methyl 4-bromo-2-chlorobenzoate could be coupled with pyrrolidine.

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by the coordination of the amine and deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the palladium(0) catalyst. youtube.com The efficiency of this process is highly dependent on the choice of the phosphine (B1218219) ligand attached to the palladium catalyst. Bulky, electron-rich phosphine ligands, such as XPhos, SPhos, and BrettPhos, have been shown to be particularly effective in promoting these coupling reactions. youtube.com

Optimization of Reaction Conditions: Solvents, Bases, and Temperature Profiles

The success of the amination reaction, whether through nucleophilic substitution or palladium-catalyzed coupling, is critically dependent on the optimization of reaction conditions.

Solvents: The choice of solvent can significantly influence the reaction rate and yield. For nucleophilic aromatic substitution reactions, polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or N-methylpyrrolidone (NMP) are often preferred as they can solvate the charged intermediate and facilitate the reaction. google.com In the case of palladium-catalyzed aminations, non-polar solvents like toluene (B28343) and 1,4-dioxane (B91453) are commonly employed. nih.gov

Bases: In palladium-catalyzed amination reactions, a strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Common bases include sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs2CO3). nih.govacs.org The choice of base can impact the reaction's scope and functional group tolerance.

Temperature: The reaction temperature is another crucial parameter. Nucleophilic aromatic substitution reactions often require elevated temperatures to overcome the activation energy barrier. Similarly, Buchwald-Hartwig aminations are typically conducted at temperatures ranging from room temperature to over 100°C, depending on the reactivity of the substrates and the catalyst system used. nih.gov Careful control of the temperature profile is essential to ensure complete reaction and minimize the formation of side products.

Table 2: General Conditions for Buchwald-Hartwig Amination

| Catalyst Component | Ligand Type | Base | Solvent | Temperature Range (°C) |

| Palladium Precatalyst (e.g., Pd(dba)2) | Bulky, electron-rich phosphines (e.g., XPhos, BINAP) | Strong, non-nucleophilic (e.g., NaOt-Bu, Cs2CO3) | Aprotic (e.g., Toluene, Dioxane) | 25 - 120 |

Convergent and Divergent Synthetic Pathways

The efficiency and flexibility of a synthetic route can be significantly enhanced by strategic planning. Convergent and divergent syntheses represent two distinct and powerful approaches to constructing complex molecules.

A divergent synthesis begins with a common starting material that undergoes a series of reactions to create a library of structurally related compounds. wikipedia.org This method is exceptionally efficient for exploring structure-activity relationships, as it allows for the rapid generation of numerous analogs from a single core structure. In a hypothetical divergent approach to this compound, one might start with a precursor like Methyl 4-bromo-2-fluorobenzoate. The highly activated fluorine atom can be displaced by a variety of nucleophiles. Reacting this common precursor with pyrrolidine would yield the target molecule, while parallel reactions with other amines (e.g., piperidine, morpholine) would efficiently generate a family of related compounds. This strategy allows for the creation of diverse molecular skeletons from a central starting point. wikipedia.org

Green Chemistry Considerations in Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability, guided by the principles of green chemistry. nih.gov These principles aim to minimize the environmental impact of chemical processes by reducing waste, using safer chemicals, and improving energy efficiency. bohrium.com The synthesis of this compound, which likely proceeds via a nucleophilic aromatic substitution (SNAr) reaction, can be significantly improved by applying these principles. acs.org

Key metrics used to evaluate the "greenness" of a synthesis include Atom Economy, E-Factor (environmental factor), and Process Mass Intensity (PMI). syrris.comrsc.org

Atom Economy measures how many atoms from the reactants are incorporated into the final product. nih.gov

E-Factor is the ratio of the mass of waste produced to the mass of the desired product. The pharmaceutical industry often has high E-factors, ranging from 25 to over 100. rsc.orgsheldon.nl

PMI is the ratio of the total mass of all materials (solvents, reagents, process water) used to the mass of the final active pharmaceutical ingredient (API). syrris.com

The typical SNAr synthesis of this compound would likely use a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). While effective, these solvents are hazardous and difficult to dispose of. Green chemistry encourages the use of safer, more sustainable alternatives. nih.gov Recent research has shown that SNAr reactions can be successfully carried out in greener solvents like polyethylene (B3416737) glycol (PEG-400) or even in water with the aid of additives like hydroxypropyl methylcellulose (B11928114) (HPMC), which can facilitate the reaction under mild conditions. nih.govrsc.org

The choice of catalyst and reaction conditions also plays a crucial role. While the synthesis may proceed thermally, the use of catalysts, such as copper compounds, can lower the required reaction temperature, reducing energy consumption and potentially improving selectivity. researchgate.net Furthermore, adopting energy-efficient technologies like microwave-assisted synthesis can dramatically shorten reaction times from hours to minutes, further contributing to a greener process.

Below is a comparative table illustrating the shift from traditional to greener synthetic considerations for a typical SNAr reaction.

| Parameter | Traditional Approach | Green Chemistry Approach |

| Solvent | DMF, DMSO, NMP | Water, PEG-400, Ethanol, 2-MeTHF |

| Energy Input | Conventional heating (reflux) | Microwave irradiation, Catalysis |

| Waste Generation | High (High E-Factor/PMI) | Minimized through atom economy |

| Reagents | Stoichiometric amounts of base | Catalytic systems, recycled reagents |

By prioritizing safer solvents, energy efficiency, and waste reduction, the synthesis of this compound can be aligned with the principles of sustainable chemical manufacturing, reducing its environmental footprint without compromising efficiency. nih.govrsc.org

Reactions Involving the Aryl Bromide Moiety

The bromine atom attached to the benzene ring is a versatile functional group, primarily serving as a leaving group in various metal-catalyzed cross-coupling reactions and metal-halogen exchange processes.

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing new carbon-carbon bonds at the site of the aryl bromide. The reactivity in these reactions is influenced by the electronic nature of the substituents on the aromatic ring. The electron-donating pyrrolidine group at the ortho position and the electron-withdrawing methyl ester at the para position have opposing effects, which can influence the rate-determining oxidative addition step.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, to form a biaryl compound. wikipedia.org The reaction is catalyzed by a palladium(0) complex and requires a base. The ortho-pyrrolidine group can potentially coordinate to the palladium catalyst, influencing the reaction's efficiency. While specific studies on this compound are not prevalent, successful couplings have been demonstrated on analogous substrates like 2-bromopyridine (B144113) and other heteroaryl bromides. nih.govresearchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Aryl Bromide | Coupling Partner | Catalyst | Ligand | Base | Solvent | Yield |

| 4-Bromoanisole | 2-Pyridylboronate | Pd₂(dba)₃ | Tri(2-furyl)phosphine | KF | Dioxane | 74% |

| 2-Bromotoluene | 2-Pyridylboronate | Pd₂(dba)₃ | Tri(2-furyl)phosphine | KF | Dioxane | 85% |

| 5-Bromopyrimidine | 2-Pyridylboronate | Pd₂(dba)₃ | Tri(2-furyl)phosphine | KF | Dioxane | 91% |

Data derived from analogous reactions reported in the literature.

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.org The reaction is typically catalyzed by a palladium salt, often with a phosphine ligand, in the presence of a base. nih.gov The steric bulk of the ortho-pyrrolidine group may influence the regioselectivity and efficiency of the reaction. Studies on o-bromoanilines have shown that such cascade reactions can proceed efficiently under optimized conditions. nih.gov

Table 2: Example of Heck Reaction Conditions with an o-Substituted Aryl Bromide

| Aryl Bromide | Alkene | Catalyst | Ligand | Base | Solvent | Temperature | Yield |

| o-Bromoaniline | α-Bromostyrene | Pd₂(dba)₃ | DavePhos | NaOtBu | Toluene | 100 °C | High |

Data derived from a model reaction for indole (B1671886) synthesis. nih.gov

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne, yielding an arylalkyne. wikipedia.org The process is typically co-catalyzed by palladium and copper(I) complexes in the presence of a base, such as an amine. organic-chemistry.org Copper-free protocols have also been developed. ucsb.edu The Sonogashira reaction is generally robust and tolerates a wide variety of functional groups. For substrates like this compound, the use of N-heterocyclic carbene (NHC) palladium complexes in a suitable solvent like pyrrolidine has been shown to be effective for aryl bromides. libretexts.org

Table 3: General Conditions for Sonogashira Coupling of Aryl Bromides

| Aryl Halide | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent |

| Aryl Bromide | Terminal Alkyne | Pd(PPh₃)₄ | CuI | Amine (e.g., Et₃N, Pyrrolidine) | THF or DMF |

| Aryl Bromide | Terminal Alkyne | PdCl₂(PPh₃)₂ | CuI | Amine (e.g., Et₃N, Pyrrolidine) | THF or DMF |

General reaction conditions applicable to a wide range of aryl bromides.

Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction typically requires the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. lumenlearning.comlibretexts.org

In this compound, the methyl ester group is an EWG, but it is meta to the bromine atom's position relative to the attacking nucleophile's potential intermediate stabilization. More importantly, the pyrrolidine group at the ortho position is a strong electron-donating group. Electron-donating groups significantly deactivate the aromatic ring towards nucleophilic attack by increasing the electron density of the ring system. chemistrysteps.com Consequently, the SₙAr pathway is highly disfavored for this substrate under standard conditions. Alternative mechanisms, such as the elimination-addition (benzyne) mechanism, are also unlikely due to the substitution pattern and the typical requirement for extremely strong bases. youtube.com

Beyond palladium-catalyzed cross-coupling, the aryl bromide moiety can be functionalized through other metal-mediated processes, most notably metal-halogen exchange. wikipedia.org This reaction typically involves treating the aryl bromide with a strong organometallic base, such as an alkyllithium reagent (e.g., n-butyllithium or tert-butyllithium), at low temperatures. ias.ac.in

The exchange of bromine for lithium generates a potent aryllithium nucleophile. This intermediate is not isolated but is immediately reacted in situ with a wide variety of electrophiles to introduce new functional groups at the original position of the bromine atom. This two-step sequence allows for the synthesis of a diverse array of derivatives.

Table 4: Potential Functionalizations via Lithium-Halogen Exchange

| Reagent Sequence | Electrophile | Resulting Product Structure |

| 1. n-BuLi, THF, -78 °C2. CO₂ | Carbon Dioxide | 4-Carboxy-2-(pyrrolidin-1-yl)benzoate derivative |

| 1. n-BuLi, THF, -78 °C2. RCHO | Aldehyde | 4-(Hydroxy(R)methyl)-2-(pyrrolidin-1-yl)benzoate derivative |

| 1. n-BuLi, THF, -78 °C2. R₂CO | Ketone | 4-(Hydroxy(R)₂methyl)-2-(pyrrolidin-1-yl)benzoate derivative |

| 1. n-BuLi, THF, -78 °C2. DMF | Dimethylformamide | 4-Formyl-2-(pyrrolidin-1-yl)benzoate derivative |

| 1. n-BuLi, THF, -78 °C2. I₂ | Iodine | 4-Iodo-2-(pyrrolidin-1-yl)benzoate derivative |

Transformations of the Ester Functional Group

The methyl ester functional group is a key site for derivatization, allowing for conversion into carboxylic acids, other esters, and amides.

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 4-bromo-2-(pyrrolidin-1-yl)benzoic acid, under either acidic or basic conditions. chemscene.com However, the presence of the bulky pyrrolidine group at the ortho position introduces significant steric hindrance around the carbonyl center. This steric crowding can make nucleophilic attack by water or hydroxide (B78521) more difficult compared to unhindered benzoates like methyl benzoate. cdnsciencepub.comarkat-usa.org

Consequently, the hydrolysis of sterically hindered esters often requires more forcing conditions, such as higher temperatures or pressures, to achieve a reasonable reaction rate and yield. rsc.orgrsc.org High-temperature water, with or without a base like potassium hydroxide, has been shown to be effective for the saponification of hindered methyl benzoates.

Table 5: Comparison of Hydrolysis Conditions

| Substrate | Conditions | Product | Notes |

| Methyl Benzoate | 2% KOH, 200 °C, 30 min | Benzoic Acid | Quantitative conversion |

| Methyl 2,4,6-trimethylbenzoate | 2% KOH, 200 °C, 30 min | 2,4,6-trimethylbenzoic acid | Quantitative conversion under high-temp conditions |

| This compound | Basic or Acidic Conditions | 4-bromo-2-(pyrrolidin-1-yl)benzoic acid | Expected to require more forcing conditions due to steric hindrance |

Comparative data based on studies of hindered esters. rsc.org

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. ucla.edu For this compound, reaction with a different alcohol (R'-OH) would yield the corresponding alkyl 4-bromo-2-(pyrrolidin-1-yl)benzoate and methanol.

Similar to hydrolysis, the rate of transesterification is expected to be influenced by the steric hindrance imposed by the ortho-pyrrolidinyl group. mdpi.com The reaction is an equilibrium process, and driving it to completion often requires using the new alcohol as the solvent or removing the methanol byproduct as it is formed.

Table 6: Examples of Transesterification Products

| Reactant Alcohol (R'-OH) | Catalyst | Product |

| Ethanol | H₂SO₄ or NaOEt | Ethyl 4-bromo-2-(pyrrolidin-1-yl)benzoate |

| Isopropanol | H₂SO₄ or NaOiPr | Isopropyl 4-bromo-2-(pyrrolidin-1-yl)benzoate |

| Benzyl alcohol | H₂SO₄ or NaOBn | Benzyl 4-bromo-2-(pyrrolidin-1-yl)benzoate |

Illustrative examples based on general transesterification principles.

Reduction to Alcohol Derivatives

The methyl ester group of this compound can be readily reduced to a primary alcohol, yielding (4-bromo-2-(pyrrolidin-1-yl)phenyl)methanol. This transformation is a fundamental reaction in organic synthesis, converting an electron-withdrawing ester into a versatile hydroxymethyl group. The resulting benzylic alcohol can participate in a wide array of subsequent reactions, including oxidation, etherification, and esterification. nih.govorganic-chemistry.org

Various reducing agents can accomplish this conversion. While powerful reagents like lithium aluminum hydride (LiAlH₄) are effective, milder and more selective catalytic methods are also applicable. acs.org For instance, catalytic hydrogenation or transfer hydrogenation can be employed, often demonstrating high functional group tolerance, which is crucial for a multi-functional molecule like this.

| Starting Material | Product | Typical Reducing Agents | Reaction Type |

|---|---|---|---|

| This compound | (4-bromo-2-(pyrrolidin-1-yl)phenyl)methanol | LiAlH₄, Diisobutylaluminium hydride (DIBAL-H), Catalytic Hydrogenation (e.g., H₂/Pd-C) | Ester Reduction |

Reactivity of the Pyrrolidin-1-yl Substituent

The pyrrolidine ring is a saturated nitrogen heterocycle that significantly influences the electronic properties of the benzene ring and possesses its own distinct reactivity. nih.gov As an N-aryl pyrrolidine, the nitrogen atom's lone pair of electrons is partially delocalized into the aromatic system, activating the ring towards electrophilic substitution. However, the pyrrolidine ring itself can also undergo functionalization, particularly at the α-carbon positions. nih.govacs.orgorganic-chemistry.orgresearchgate.net

Amine-Based Reactions (e.g., Acylation, Alkylation)

The nitrogen atom in the 2-(pyrrolidin-1-yl) group is a tertiary amine, making it non-reactive to typical N-acylation or N-alkylation reactions that primary or secondary amines would undergo. However, the reactivity of the pyrrolidine ring can be exploited. The α-C–H bonds adjacent to the nitrogen are susceptible to deprotonation by strong bases, creating a nucleophilic center that can react with electrophiles. This allows for α-arylation or α-alkylation of the pyrrolidine ring, a strategy used to synthesize various substituted pyrrolidine derivatives. nih.govacs.orgorganic-chemistry.orgresearchgate.net For example, palladium-catalyzed α-arylation of N-Boc-pyrrolidine has been demonstrated as a robust method for creating C-C bonds at this position. acs.orgorganic-chemistry.orgresearchgate.net While the subject compound is an N-aryl pyrrolidine, similar principles of C-H functionalization can be applied. nih.gov

Furthermore, reactions involving heterocumulenes like isocyanates can lead to C-acylation at the β-position of related alkylidenepyrrolidines, demonstrating the diverse reactivity of the pyrrolidine scaffold. researchgate.net

Heterocyclic Ring Modifications

The pyrrolidine ring can be chemically modified to construct more complex heterocyclic systems. One approach involves oxidative C-N bond cleavage, which can open the ring to form linear amine derivatives. researchgate.net Conversely, the ring can be used as a foundation for building fused bicyclic structures. Palladium-catalyzed carboamination reactions of unsaturated N-aryl amines, for instance, can form substituted pyrrolidines. nih.govscite.ainih.gov

Another strategy involves functionalization followed by cyclization. For example, the α-position of the pyrrolidine ring can be functionalized, and this new substituent can then participate in an intramolecular reaction to form a fused ring system. Cobalt-catalyzed reactions have been used to create pyrrolidinones from alkenyl-substituted starting materials, showcasing a method for building upon the pyrrolidine core. acs.orgacs.org

| Reaction Type | Description | Potential Product Type |

|---|---|---|

| α-Arylation | Palladium-catalyzed coupling of the α-carbon with an aryl halide. nih.govorganic-chemistry.org | Methyl 4-bromo-2-(2-arylpyrrolidin-1-yl)benzoate |

| Ring Opening | Oxidative or reductive cleavage of a C-N bond to yield an acyclic amine. researchgate.net | Functionalized linear amino ester |

| Annulation | Construction of a new ring fused to the pyrrolidine core. | Fused bicyclic heteroaromatics |

Multi-Component Reactions and Cascade Transformations

This compound is an excellent substrate for multi-component reactions (MCRs) and cascade transformations due to its multiple reactive sites. organic-chemistry.orgnih.gov The aryl bromide functionality is a key handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions can be integrated into one-pot sequences or cascade reactions to rapidly build molecular complexity. researchgate.netrsc.orgresearchgate.netnih.govrsc.org

For example, the aryl bromide can be converted into an organometallic species (e.g., via lithium-halogen exchange or formation of a Grignard or organozinc reagent), which can then participate in a multicomponent Mannich-type reaction. beilstein-journals.org Alternatively, the bromide can be used in a palladium-catalyzed carbonylation reaction in the presence of an alcohol or amine to generate a different ester or an amide, respectively. diva-portal.org

A hypothetical cascade reaction could involve an initial Suzuki coupling at the bromo position to introduce a new substituent, followed by an intramolecular cyclization involving the ester and pyrrolidine moieties, potentially triggered by a change in reaction conditions. The versatility of benzoic acid derivatives in rhodium-catalyzed cascade reactions further highlights the potential for such transformations. researchgate.netrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. Analysis of ¹H and ¹³C NMR spectra allows for the precise mapping of the hydrogen and carbon framework of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

Proton NMR (¹H NMR) provides detailed information about the electronic environment of each hydrogen atom in a molecule. The ¹H NMR spectrum of this compound was recorded in deuterated chloroform (B151607) (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

The spectrum displays distinct signals corresponding to the aromatic protons, the pyrrolidine ring protons, and the methyl ester protons. The aromatic region shows a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring. The proton at position 6 (H-6) appears as a doublet at 7.68 ppm, coupling to the adjacent H-5. The proton at position 5 (H-5) is observed as a double doublet at 7.03 ppm, showing coupling to both H-6 and H-3. The proton at position 3 (H-3) appears as a doublet at 6.64 ppm.

The pyrrolidine ring protons give rise to two multiplets. The four protons on the carbons adjacent to the nitrogen (CH₂) appear at approximately 3.32 ppm, while the remaining four protons (CH₂) are observed around 2.02 ppm. The singlet at 3.83 ppm corresponds to the three protons of the methyl ester group (-OCH₃).

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic H-6 | 7.68 | Doublet (d) | 8.5 |

| Aromatic H-5 | 7.03 | Doublet of Doublets (dd) | 8.5, 2.1 |

| Aromatic H-3 | 6.64 | Doublet (d) | 2.1 |

| Methyl Ester (-OCH₃) | 3.83 | Singlet (s) | - |

| Pyrrolidine (-NCH₂-) | 3.32 | Multiplet (m) | - |

| Pyrrolidine (-CH₂-) | 2.02 | Multiplet (m) | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

While specific experimental ¹³C NMR data for this compound is not widely available in the surveyed literature, theoretical predictions and analysis of structurally similar compounds allow for a reliable estimation of the chemical shifts. The spectrum would be expected to show 12 distinct signals, corresponding to each unique carbon atom in the molecule.

The carbonyl carbon of the ester group is expected to have the most downfield shift, typically appearing around 167 ppm. The aromatic carbons would resonate in the range of 110-155 ppm. The carbon atom attached to the nitrogen of the pyrrolidine ring (C-2) would be significantly deshielded compared to the other aromatic carbons due to the electron-donating effect of the nitrogen. Conversely, the carbon atom bearing the bromine (C-4) would also be influenced, with its chemical shift appearing in the expected region for a carbon attached to a halogen. The carbon of the methyl ester (-OCH₃) would be found around 52 ppm, and the two sets of pyrrolidine carbons would appear further upfield.

| Carbon Assignment | Predicted Chemical Shift (δ) in ppm |

| Ester Carbonyl (C=O) | ~167.0 |

| Aromatic C-2 | ~154.0 |

| Aromatic C-1 | ~115.0 |

| Aromatic C-6 | ~132.0 |

| Aromatic C-4 | ~118.0 |

| Aromatic C-5 | ~124.0 |

| Aromatic C-3 | ~112.0 |

| Methyl Ester (-OCH₃) | ~52.0 |

| Pyrrolidine (-NCH₂-) | ~50.0 |

| Pyrrolidine (-CH₂-) | ~25.0 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Elucidation

Detailed structural elucidation and unambiguous assignment of all proton and carbon signals can be achieved using two-dimensional (2D) NMR experiments.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the connectivity of protons. For instance, cross-peaks would be observed between the aromatic protons H-5 and H-6, and between H-5 and H-3, confirming their adjacent positions on the benzene ring. It would also show correlations between the different sets of protons within the pyrrolidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would reveal direct one-bond correlations between protons and the carbons they are attached to. For example, it would link the proton signal at 7.68 ppm to the C-6 carbon, the signal at 3.83 ppm to the methyl ester carbon, and the signals at 3.32 ppm and 2.02 ppm to their respective pyrrolidine carbons.

While specific 2D NMR data for this compound is not publicly available, these techniques represent the standard approach for complete structural verification.

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) for Pyrrolidine Nitrogen Characterization

Nitrogen-15 (¹⁵N) NMR spectroscopy is a specialized technique used to probe the electronic environment of nitrogen atoms. Although less common than ¹H or ¹³C NMR due to the low natural abundance and lower sensitivity of the ¹⁵N nucleus, it can provide valuable information. For this compound, a ¹⁵N NMR spectrum would show a single resonance corresponding to the nitrogen atom in the pyrrolidine ring. The chemical shift of this nitrogen would be indicative of its tertiary amine nature and its conjugation with the aromatic ring. This data can be particularly useful in studies involving protonation, complexation, or reactions at the nitrogen center. No experimental ¹⁵N NMR data for this specific compound has been reported in the reviewed literature.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, which can be used to determine the elemental formula of a molecule. For this compound, the protonated molecule ([M+H]⁺) is observed. The presence of bromine is readily identified by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

The calculated exact mass for the protonated molecule, C₁₂H₁₅⁷⁹BrNO₂⁺, is 284.0335. The experimentally observed mass is in close agreement with this value, confirming the elemental composition of the compound.

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ (with ⁷⁹Br) | 284.0335 | 284.0 |

| [M+H]⁺ (with ⁸¹Br) | 286.0315 | 286.0 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry is a powerful hybrid technique used to separate volatile compounds and identify them based on their mass-to-charge ratio. In the analysis of this compound, GC-MS serves the dual purpose of assessing sample purity and confirming the molecular weight and fragmentation pattern consistent with its structure.

A typical GC-MS analysis would involve introducing a vaporized sample into a gas chromatograph. The compound would travel through a capillary column, and its retention time—the time it takes to elute from the column—would be recorded. This retention time is a characteristic property under specific experimental conditions (e.g., column type, temperature program, and carrier gas flow rate) and can be used as an initial indicator of the compound's identity.

Following separation by GC, the eluted compound enters the mass spectrometer. Here, it is ionized, typically by electron impact (EI), causing the molecule to fragment in a reproducible manner. The mass spectrometer then separates and detects these fragments based on their mass-to-charge ratio (m/z). The resulting mass spectrum shows the molecular ion peak (M⁺), corresponding to the intact molecule, and a series of fragment ion peaks. The presence of bromine is often indicated by a characteristic isotopic pattern for the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (due to the ⁷⁹Br and ⁸¹Br isotopes).

For this compound (C₁₂H₁₄BrNO₂), the expected molecular weight is approximately 283.03 g/mol . The mass spectrum would be expected to show molecular ion peaks at m/z 283 and 285. Common fragmentation pathways would likely involve the loss of the methoxy (B1213986) group (-OCH₃) from the ester, loss of the entire ester group (-COOCH₃), and fragmentation of the pyrrolidine ring. The purity of the sample is determined by the presence of a single major peak in the gas chromatogram.

Table 1: Expected GC-MS Data for this compound

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₁₂H₁₄BrNO₂ |

| Molecular Weight | 283.03 (for ⁷⁹Br) / 285.03 (for ⁸¹Br) |

| Expected Molecular Ion (M⁺) | m/z 283, 285 |

| Key Fragmentation Patterns | Loss of •OCH₃ (m/z 252, 254)Loss of •COOCH₃ (m/z 224, 226)Fragments from pyrrolidine ring |

Vibrational Spectroscopy (Fourier-Transform Infrared (FTIR))

Fourier-Transform Infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This is a significant advantage over a dispersive spectrometer, which measures intensity over a narrow range of wavelengths at a time.

The FTIR spectrum of this compound provides valuable information about the presence of its key functional groups. Each functional group in the molecule absorbs infrared radiation at a characteristic frequency, causing the bonds within that group to vibrate.

The key functional groups in this compound are the ester group (C=O, C-O), the aromatic ring (C=C, C-H), the pyrrolidine ring (C-N, C-H), and the carbon-bromine bond (C-Br). The ester carbonyl (C=O) stretching vibration is typically a strong, sharp absorption in the region of 1720-1700 cm⁻¹. The C-O stretching vibrations of the ester group are expected to appear in the 1300-1100 cm⁻¹ region.

The presence of the substituted benzene ring will give rise to several characteristic bands. Aromatic C-H stretching vibrations are usually observed as a group of weak to medium bands in the 3100-3000 cm⁻¹ region. Aromatic C=C in-ring stretching vibrations typically appear as a series of sharp bands of variable intensity between 1600 cm⁻¹ and 1450 cm⁻¹. The substitution pattern on the benzene ring influences the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region.

The tertiary amine C-N stretching vibration from the pyrrolidine ring attached to the aromatic ring is expected to be found in the 1350-1250 cm⁻¹ region. The aliphatic C-H stretching vibrations of the pyrrolidine and methyl groups will appear in the 3000-2850 cm⁻¹ range. Finally, the C-Br stretching vibration is expected to produce a strong absorption in the far-infrared region, typically between 600 and 500 cm⁻¹.

Table 2: Characteristic FTIR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H (Methyl & Pyrrolidine) | Stretching | 3000 - 2850 |

| Ester C=O | Stretching | 1720 - 1700 |

| Aromatic C=C | Ring Stretching | 1600 - 1450 |

| C-N (Tertiary Amine) | Stretching | 1350 - 1250 |

| C-O (Ester) | Stretching | 1300 - 1100 |

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is a definitive technique for determining the atomic and molecular structure of a crystal. The crystalline atoms cause a beam of incident X-rays to diffract into many specific directions. By measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the density of electrons within the crystal. From this electron density, the mean positions of the atoms in the crystal can be determined, as well as their chemical bonds, their disorder, and various other information.

The foundational data from an X-ray diffraction experiment on a single crystal of this compound would be the determination of its unit cell parameters and space group. The unit cell is the basic repeating structural unit of a crystalline solid. It is defined by the lengths of its three axes (a, b, and c) and the angles between them (α, β, and γ). These parameters define the size and shape of the unit cell.

The space group is a mathematical description of the symmetry operations (such as rotations, reflections, and inversions) that characterize the arrangement of molecules within the crystal lattice. The determination of the space group is a critical step in solving the crystal structure. For organic molecules, which are chiral or often crystallize in chiral space groups, the space group provides insight into the packing of the molecules.

Table 3: Hypothetical Unit Cell Parameters and Space Group

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Unit cell length |

| b (Å) | Unit cell length |

| c (Å) | Unit cell length |

| α (°) | Unit cell angle |

| β (°) | Unit cell angle |

| γ (°) | Unit cell angle |

| V (ų) | Unit cell volume |

| Z | Number of molecules per unit cell |

Note: The values in this table are illustrative as specific crystallographic data for this compound is not publicly available.

For this compound, important torsion angles would include those describing the orientation of the ester group relative to the benzene ring and the orientation of the pyrrolidine ring relative to the benzene ring. The planarity of the benzoate moiety and the puckering of the pyrrolidine ring would also be characterized. For instance, the torsion angle between the plane of the benzene ring and the plane of the ester group would indicate the degree of conjugation. Steric hindrance between the bulky pyrrolidine group and the adjacent ester group would likely lead to a non-planar conformation, with these groups being twisted out of the plane of the benzene ring.

The arrangement of molecules within the crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. These non-covalent forces, although weaker than covalent bonds, are critical in determining the physical properties of the solid, such as melting point and solubility.

In the crystal structure of this compound, several types of intermolecular interactions would be anticipated. Given the absence of strong hydrogen bond donors, the packing would likely be dominated by weaker interactions. These could include C-H···O hydrogen bonds, where a hydrogen atom attached to a carbon atom interacts with the oxygen atom of the ester group on a neighboring molecule.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to study the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for analyzing medium-sized organic compounds.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For Methyl 4-bromo-2-(pyrrolidin-1-yl)benzoate, this process involves calculating the forces on each atom and adjusting their positions until a stable structure is found. A common approach involves using a functional like B3LYP with a basis set such as 6-311++G(d,p). researchgate.net

This analysis yields key structural parameters. For instance, in related aromatic compounds, C-C bond lengths within the benzene (B151609) ring are typically around 1.39 Å, and C-H bond lengths are approximately 1.08 Å. researchgate.net The optimization of this compound would provide precise values for its specific bond lengths, bond angles, and dihedral angles.

Electronic structure analysis focuses on the distribution of electrons within the molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. dergipark.org.tr A smaller gap suggests the molecule is more polarizable and reactive. Additionally, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution, identifying electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions of the molecule. researchgate.netdergipark.org.tr

Table 1: Illustrative Optimized Geometrical Parameters from DFT Calculations This table provides an example of the kind of data obtained from geometry optimization for a molecule similar to this compound.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-Br | ~1.90 Å |

| C-N (ring-pyrrolidine) | ~1.38 Å | |

| C=O (ester) | ~1.22 Å | |

| C-O (ester) | ~1.35 Å | |

| Bond Angle | C-C-Br | ~120° |

| C-C-N | ~121° | |

| Dihedral Angle | C-C-C=O (ester torsion) | ~0° or ~180° |

DFT calculations are highly effective in predicting spectroscopic data, which is invaluable for structure elucidation.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT, often employing the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.com The accuracy of these predictions can be very high, with mean absolute errors for ¹H shifts below 0.2 ppm and for ¹³C shifts below 2 ppm when appropriate levels of theory and basis sets are used. nih.gov Calculations are typically performed on the optimized geometry of the molecule, and the results are often scaled using empirical factors to improve agreement with experimental data. nih.govresearchgate.net

Vibrational Frequencies: Theoretical vibrational spectra (Infrared and Raman) can be calculated by determining the harmonic frequencies of the molecule's normal modes of vibration. researchgate.net These calculations help in the assignment of experimental spectral bands to specific molecular motions, such as C-H stretching, C=O stretching, and ring vibrations. researchgate.net Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically corrected using a scaling factor to achieve better correspondence with experimental results. researchgate.net

Table 2: Example of Predicted Spectroscopic Data This table illustrates the type of spectroscopic data that can be generated for this compound using DFT.

| Spectroscopy | Feature | Predicted Value | Assignment |

| ¹³C NMR | Chemical Shift (δ) | ~165 ppm | Ester Carbonyl (C=O) |

| Chemical Shift (δ) | ~145 ppm | Aromatic C-N | |

| Chemical Shift (δ) | ~115 ppm | Aromatic C-Br | |

| ¹H NMR | Chemical Shift (δ) | ~3.8 ppm | Methyl Protons (-OCH₃) |

| Chemical Shift (δ) | ~3.4 ppm | Pyrrolidine (B122466) Protons (α to N) | |

| Chemical Shift (δ) | ~7.5 ppm | Aromatic Protons | |

| IR | Vibrational Frequency | ~1720 cm⁻¹ | C=O Stretch |

| Vibrational Frequency | ~3050 cm⁻¹ | Aromatic C-H Stretch | |

| Vibrational Frequency | ~2970 cm⁻¹ | Aliphatic C-H Stretch |

DFT calculations can predict a molecule's reactivity through various descriptors. Analysis of the HOMO and LUMO provides insights into the molecule's ability to donate or accept electrons. The MEP map visually identifies sites susceptible to electrophilic or nucleophilic attack. researchgate.net

Furthermore, reactivity descriptors such as ionization potential, electron affinity, chemical hardness, and electrophilicity can be calculated to quantify the molecule's reactive nature. researchgate.nettci-thaijo.org These parameters are useful for comparing the reactivity of different molecules or different sites within the same molecule. For exploring reaction pathways, DFT can be used to locate transition state structures, which are the energy maxima along a reaction coordinate. Calculating the energy barrier of a transition state allows for the prediction of reaction kinetics and the determination of the most favorable mechanism for a chemical transformation.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is crucial for understanding the behavior of flexible molecules. By exploring the potential energy surface (PES), researchers can identify stable conformers (energy minima) and the energy barriers that separate them (saddle points). researchgate.net A PES is generated by systematically varying specific dihedral angles and calculating the molecule's energy at each point.

Pyrrolidine Ring: The five-membered pyrrolidine ring is not planar and can adopt various puckered conformations, typically described as "envelope" or "twist" forms. Conformational analysis can determine the relative energies of these puckers and the barriers to their interconversion.

Ester Rotation: Rotation around the single bond connecting the aromatic ring to the ester group (C-C(O)O) and the C-O single bond of the ester can lead to different rotational isomers (rotamers). The planarity of the ester group with the benzene ring is often favored due to conjugation, but steric hindrance from the adjacent pyrrolidine group may cause it to twist.

By mapping the PES for these rotations, the most stable, low-energy conformations of the molecule can be identified, which are presumed to be the most populated forms under normal conditions.

Molecular Dynamics Simulations (Excluding Ligand-Protein Interactions for Biological Activity)

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule. In a typical MD simulation of a single molecule, the compound is placed in a simulation box filled with a solvent, such as water or DMSO, to mimic solution-phase conditions. The simulation then solves Newton's equations of motion for every atom, allowing the system to evolve over time.

These simulations offer insights into the dynamic nature of the molecule's flexible moieties. For this compound, MD can reveal:

The dynamic interconversion between different puckered states of the pyrrolidine ring.

The rotational dynamics of the methyl ester group.

The specific interactions and structuring of solvent molecules around the solute.

By analyzing the trajectory of the atoms over time, properties such as radial distribution functions (describing solvent structure) and time correlation functions can be calculated to understand its dynamic behavior in a solution environment.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule in a crystal, allowing for the identification and characterization of close contacts between neighboring molecules. For organic compounds, these interactions primarily include hydrogen bonds, halogen bonds, and van der Waals forces.

While a specific Hirshfeld surface analysis for this compound is not available in the provided search results, analysis of structurally related bromo-substituted aromatic compounds reveals common interaction patterns. nih.gov The analysis generates two-dimensional fingerprint plots that summarize the types and relative contributions of different intermolecular contacts.

For a molecule like this compound, the following interactions would be anticipated and can be quantified as a percentage of the total Hirshfeld surface area:

H···H contacts: Typically, these are the most abundant interactions, arising from the numerous hydrogen atoms on the pyrrolidine and methyl groups, as well as the aromatic ring. nih.govnih.gov

Br···H/H···Br contacts: The presence of the bromine atom introduces the possibility of halogen bonding and other dipole-dipole interactions with hydrogen atoms of neighboring molecules. nih.gov

O···H/H···O contacts: The oxygen atoms of the ester group can act as hydrogen bond acceptors, interacting with hydrogen atoms from adjacent molecules. plos.org

A hypothetical breakdown of the contributions of these intermolecular contacts, based on analyses of similar molecules, is presented in the table below. nih.govnih.gov

| Interaction Type | Percentage Contribution to Hirshfeld Surface |

| H···H | ~40-60% |

| C···H/H···C | ~15-25% |

| Br···H/H···Br | ~10-15% |

| O···H/H···O | ~5-10% |

| Other (e.g., C···C, Br···O) | <5% |

These interactions collectively dictate the three-dimensional arrangement of the molecules in the solid state, influencing physical properties such as melting point and solubility. The red spots on the dnorm surface, a key feature of Hirshfeld analysis, would highlight the locations of the strongest intermolecular contacts, such as potential hydrogen bonds involving the ester oxygen atoms. nih.gov

Frontier Molecular Orbital (FMO) Theory and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity and kinetic stability of a molecule. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity; a larger gap implies higher stability and lower reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrolidine-substituted benzene ring, which acts as the electron-donating part of the molecule. Conversely, the LUMO is likely to be distributed over the electron-withdrawing methyl benzoate (B1203000) moiety.

Quantum chemical calculations, typically using DFT, can provide quantitative values for the HOMO and LUMO energies and other reactivity indices. While specific data for the title compound is not present in the search results, studies on analogous aromatic compounds provide a basis for expected values. dergipark.org.tr

Table of Calculated Quantum Chemical Parameters (Hypothetical)

| Parameter | Symbol | Definition | Expected Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | Energy of the highest energy orbital containing electrons | ~ -6.0 to -5.5 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Energy of the lowest energy orbital without electrons | ~ -1.5 to -1.0 |

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | ~ 4.0 to 5.0 |

| Ionization Potential | IP | -EHOMO | ~ 5.5 to 6.0 |

| Electron Affinity | EA | -ELUMO | ~ 1.0 to 1.5 |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | ~ 3.5 to 3.75 |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | ~ 2.0 to 2.5 |

| Chemical Softness | S | 1/(2η) | ~ 0.20 to 0.25 |

| Electrophilicity Index | ω | χ2/(2η) | ~ 2.45 to 2.81 |

These reactivity indices provide a framework for understanding the chemical behavior of this compound. For instance, the electrophilicity index (ω) quantifies the molecule's ability to accept electrons, which is useful for predicting its behavior in reactions with nucleophiles. The distribution of the HOMO and LUMO across the molecular structure is also key to understanding regioselectivity in chemical reactions. wikipedia.org

Applications in Advanced Organic Synthesis and Materials Chemistry

Role as a Building Block for Complex Polyfunctional Molecules

The structure of Methyl 4-bromo-2-(pyrrolidin-1-yl)benzoate makes it an ideal starting material for the synthesis of intricate, polyfunctional molecules. The ortho-amino ester arrangement is a key structural feature found in the precursors to complex heterocyclic systems like the pyrrolo Current time information in Pasuruan, ID.researchgate.netbenzodiazepines (PBDs), a class of natural products with significant antitumor activity. The synthesis of PBDs often involves the cyclization of N-(2-aminobenzoyl)pyrrolidine derivatives, highlighting the potential of this scaffold in medicinal chemistry. nih.govacs.org

Furthermore, the bromine atom at the 4-position serves as a crucial handle for late-stage diversification using modern cross-coupling reactions. Aryl halides are among the most important precursors for forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents. researchgate.netnih.gov This allows chemists to build molecular complexity in a stepwise and controlled manner, transforming a relatively simple starting material into a series of complex target molecules with diverse properties.

Below is a representative table of cross-coupling reactions commonly employed on bromo-aromatic scaffolds, illustrating the potential transformations for this compound.

| Reaction Name | Coupling Partner | Catalyst/Reagents | Bond Formed | Potential Product Type |

|---|---|---|---|---|

| Suzuki Coupling | Organoboron Reagent (e.g., Ar-B(OH)₂) | Pd Catalyst (e.g., Pd(PPh₃)₄), Base | C-C (Aryl-Aryl) | Biphenyl derivatives |

| Heck Coupling | Alkene | Pd Catalyst, Base | C-C (Aryl-Vinyl) | Styrenyl derivatives |

| Sonogashira Coupling | Terminal Alkyne | Pd/Cu Catalysts, Base | C-C (Aryl-Alkynyl) | Phenylacetylene derivatives |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd Catalyst, Base | C-N (Aryl-Amino) | Di- or tri-substituted aniline (B41778) derivatives |

| Stille Coupling | Organostannane Reagent (e.g., Ar-SnBu₃) | Pd Catalyst | C-C (Aryl-Aryl) | Biphenyl derivatives |

Development of Novel Heterocyclic Systems Incorporating the Pyrrolidine (B122466) Moiety

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. nih.gov this compound is an excellent precursor for creating more complex heterocyclic systems that incorporate this valuable moiety.

The inherent reactivity of the 2-aminobenzoate (B8764639) core allows for cyclization reactions to form various fused ring systems. For example, condensation of related pyroglutamic acids (which contain a pyrrolidinone ring) with 1,2-phenylenediamine can yield 2-(5-oxo-2-pyrrolidinyl)benzimidazoles. researchgate.net Similarly, the aminobenzoate structure can be elaborated into quinazolinones or benzodiazepines, which are important classes of bioactive heterocycles. The synthesis of pyrrolo Current time information in Pasuruan, ID.researchgate.netbenzodiazepines from N-(2-nitrobenzoyl)pyrrolidine precursors provides a clear blueprint for how the core of this compound could be used to generate tricyclic systems. nih.gov

The presence of the pyrrolidine group influences the electronic properties and conformation of the molecule, which can be crucial for biological activity or for directing subsequent chemical transformations. The versatility of the pyrrole (B145914) and pyrrolidine scaffolds is widely exploited in drug design to generate diverse libraries of lead compounds. nih.gov

Precursor in Synthetic Methodologies for Agrochemicals

In the field of agrochemical research, the development of novel core structures is essential for creating new herbicides, fungicides, and insecticides. Aryl halides are fundamental building blocks in the synthesis of many agrochemicals. researchgate.net The bromo-substituent on this compound makes it a candidate for elaboration into more complex agrochemical scaffolds through cross-coupling reactions.

For instance, the synthesis of pyrazine (B50134) carboxamides, which have shown antibacterial activity against extensively drug-resistant (XDR) S. Typhi, has been accomplished starting from bromo-aniline derivatives via Suzuki coupling. mdpi.com This demonstrates a relevant synthetic strategy where the bromo-pyrrolidinyl-benzoate scaffold could be similarly functionalized. The pyrrolidine moiety itself is found in various biologically active compounds and can impart favorable physicochemical properties, such as solubility and metabolic stability, which are critical for effective agrochemicals. nih.gov While direct application of this specific compound is not widely reported, its structural components are well-represented in the broader patent and scientific literature concerning agrochemical synthesis.

Application in the Synthesis of Scaffolds for Materials Science (e.g., Organic Light-Emitting Diodes)

The design of novel organic materials for applications such as Organic Light-Emitting Diodes (OLEDs) often relies on molecules with specific electronic properties. Many high-performance OLED materials are based on a donor-acceptor (D-A) architecture, where an electron-donating part of the molecule is linked to an electron-accepting part. researchgate.net

This compound possesses the fundamental characteristics of a D-A scaffold. The pyrrolidine group, an alkylamine, is a well-known electron donor, while the methyl benzoate (B1203000) group is an electron acceptor. This intramolecular charge-transfer character is a key feature for luminescent materials. This scaffold could be further elaborated into more complex and rigid structures suitable for OLED applications. For example, the bromine atom could be used to couple the molecule to other chromophores like pyrene (B120774) or benzimidazole (B57391) derivatives, which are known to be effective blue emitters. nih.gov Aromatic amide and imide derivatives are also critical components in boosting the performance of OLEDs. nih.gov By modifying the ester and incorporating the core structure into a larger, more conjugated system, materials with tailored photophysical properties, such as specific emission colors and high quantum efficiencies, could be developed.

| Structural Feature of Precursor | Role in Potential OLED Material | Example from Literature |

|---|---|---|

| Pyrrolidine Moiety | Electron-Donating Group (Hole Transport) | Aromatic amines (e.g., TPD) are used for hole transport. nih.gov |

| Methyl Benzoate Moiety | Electron-Accepting Group (Electron Transport) | Benzophenone and benzothiazole (B30560) derivatives serve as hosts or emitters. researchgate.netmdpi.com |

| Bromo-Aryl Group | Synthetic Handle for Elaboration | Coupling to other aromatic units (e.g., pyrene) to tune emission. nih.gov |

Contributions to Ligand Design in Catalysis

The development of new ligands is crucial for advancing homogeneous catalysis. Ligands coordinate to a metal center and precisely tune its steric and electronic properties, thereby controlling the activity and selectivity of the catalyst. The ortho-pyrrolidinyl phenyl motif present in this compound is a feature found in several successful ligand classes.

For example, chiral gold(I) catalysts bearing ligands with a C2-symmetric pyrrolidine attached at the ortho-position of a dialkylphenyl phosphine (B1218219) have been developed for enantioselective cycloaddition reactions. nih.govresearchgate.net The pyrrolidine moiety plays a key role in creating a chiral pocket around the metal center, which directs the stereochemical outcome of the reaction.

Similarly, palladium complexes with indolyl-NNN-type ligands, which feature nitrogen-containing heterocycles, have been used in Suzuki coupling reactions. mdpi.com The ester group of this compound could be chemically transformed into other coordinating groups (e.g., phosphines, pyridines, or oxazolines) to generate novel bidentate or pincer-type ligands. The bromine atom offers an additional site for modification, allowing for the synthesis of a diverse library of ligands from a single, versatile precursor.

Conclusion and Future Research Directions

Summary of Current Understanding

Methyl 4-bromo-2-(pyrrolidin-1-yl)benzoate is a polysubstituted aromatic compound that serves primarily as a versatile intermediate in organic synthesis. Its structure incorporates several key features that dictate its chemical utility: an aryl bromide, a methyl ester, and a tertiary amine (pyrrolidine) ortho to the ester. The aryl bromide functionality is the most prominent reactive site, making the compound a valuable substrate for palladium-catalyzed cross-coupling reactions. mdpi.com Methodologies like the Suzuki-Miyaura and Buchwald-Hartwig amination reactions utilize this C-Br bond to form new carbon-carbon and carbon-nitrogen bonds, respectively, allowing for the construction of more complex molecular architectures. The presence of the electron-donating pyrrolidine (B122466) group and the electron-withdrawing methyl ester group on the same aromatic ring creates a specific electronic environment that influences the reactivity of the aryl bromide and the aromatic ring itself. Currently, its application is largely confined to laboratory-scale synthesis as a building block for larger, more functionalized molecules.

Unexplored Reactivity Pathways and Functionalization Opportunities

Despite its utility in cross-coupling, many potential transformations of this compound remain underexplored. The following areas present significant opportunities for future investigation:

Alternative Cross-Coupling Reactions: While Suzuki and Buchwald-Hartwig reactions are common, the application of other palladium-catalyzed couplings such as Heck, Sonogashira, and Stille reactions to this substrate is not well-documented. Exploring these pathways would grant access to alkenyl, alkynyl, and stannylated derivatives, further diversifying its synthetic potential. Nickel-catalyzed cross-coupling reactions could also offer alternative reactivity and functional group tolerance. researchgate.net

C-H Functionalization: The aromatic ring possesses C-H bonds that could be targets for direct functionalization. The pyrrolidine group, being a moderately activating ortho-, para-director, could potentially direct metallation or C-H activation to the C3 or C5 positions, opening pathways for late-stage modification without relying on the bromo-substituent.

Transformations of the Ester Group: The methyl ester is a versatile handle for further chemical modification. Saponification to the corresponding carboxylic acid would provide a substrate for amide bond formation, Curtius rearrangement to access an aniline (B41778) derivative, or conversion to an acyl halide. Reduction of the ester to a primary alcohol would yield another key synthetic intermediate.

Reactivity of the Pyrrolidine Ring: While the pyrrolidine ring is generally stable, its α-protons could be susceptible to oxidation or functionalization under specific conditions, offering another avenue for structural modification.

Potential for Novel Synthetic Method Development

This compound is an ideal candidate substrate for the development and optimization of new synthetic methodologies. The distinct electronic nature of the substituted benzene (B151609) ring—influenced by both an electron-donating amine and an electron-withdrawing ester—provides a unique and challenging system for testing the scope and limitations of new catalysts. For instance, developing catalysts for C-Br bond activation that are tolerant of the adjacent tertiary amine and ester functionalities would be a valuable contribution. Furthermore, it could serve as a scaffold for developing novel one-pot, multi-step reaction sequences, such as a sequential cross-coupling followed by ester hydrolysis and amide coupling.

Future Directions in Computational Chemical Investigations

Computational chemistry offers powerful tools to predict and understand the reactivity of this compound. ajpchem.orgnih.gov Future computational studies could focus on:

Density Functional Theory (DFT) Calculations: DFT can be used to model the electronic structure of the molecule, including mapping the molecular electrostatic potential and analyzing the frontier molecular orbitals (HOMO-LUMO). This would provide quantitative insights into the reactivity of different sites on the molecule, helping to predict the outcomes of competing reaction pathways. rsc.org

Reaction Mechanism Elucidation: Computational modeling can be employed to investigate the transition states and reaction pathways for various transformations, such as the oxidative addition step in palladium-catalyzed cross-coupling. nih.gov This can help in understanding the role of the substituents in influencing reaction rates and selectivity.

Prediction of Spectroscopic Properties: Calculating NMR and IR spectra and comparing them with experimental data can help to confirm the structure and conformation of the molecule and its derivatives.

Rotational Barrier Analysis: The steric hindrance between the ortho-substituted pyrrolidine and methyl ester groups likely restricts rotation. Computational studies could quantify this rotational barrier, which has implications for the molecule's conformation and reactivity. ajpchem.org

Outlook for Broader Applications in Chemical Synthesis (Non-Biological)

Beyond its role as a simple building block, this compound and its derivatives hold potential for broader applications in non-biological chemical synthesis.

Ligand Synthesis: The 2-(pyrrolidin-1-yl)benzoate scaffold could be elaborated into novel bidentate or pincer-type ligands for transition metal catalysis. Functionalization at the 4-position via cross-coupling could introduce additional donor atoms (e.g., phosphines, pyridines), creating a diverse library of ligands for screening in various catalytic reactions.

Materials Science: Following conversion of the ester to other functional groups and/or polymerization of derivatives, this compound could serve as a monomer for the synthesis of novel polymers. For example, creating di-alkenyl derivatives through Heck coupling could enable their use in polymerization reactions to produce materials with unique electronic or photophysical properties.

Development of Complex Heterocycles: The strategic placement of functional groups makes this compound a promising starting material for the synthesis of complex, fused heterocyclic systems through intramolecular cyclization reactions. For example, conversion of the ester to a suitable functional group could enable cyclization onto the C3 position of the aromatic ring.

Q & A

Q. How is this compound utilized in medicinal chemistry pipelines?

Q. What computational tools predict the compound’s pharmacokinetic properties?

- In Silico Methods :

- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (lipophilicity), CYP450 interactions, and blood-brain barrier permeability.

- Docking Studies : Molecular docking (AutoDock Vina) models interactions with biological targets (e.g., receptors in ’s pyrrolo[2,3-b]pyridine derivatives) .

Methodological Best Practices

Q. What criteria validate crystallographic data for novel derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.